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The table below summarizes the key pharmacokinetic parameters of verproside from rat studies after

intravenous (IV) and oral (PO) administration [1] [2].

Parameter Value (Intravenous) Value (Oral) Notes
Doses Studied 2, 5,10 mg/kg 20, 50, 100 mg/kg
Systemic Clearance 56.7 - 86.2 Not applicable High; significantly reduced at 10
(Cl) mL/min/kg (N/A) mg/kg dose, suggesting saturable
metabolism [1].
Volume of Unchanged with N/A
Distribution (Vss) dose
Half-Life (t1/2) 12.2 - 16.6 min N/A Very short [3].
Area Under Curve Significantly N/A Non-linear, dose-dependent
(AUC) increased at 10 increase [1].
mg/kg
Cmax N/A Non-linearly

Urinary Excretion

3.3 - 6.2% of dose

increased with
dose

0.01 - 0.04% of
dose

Very low, indicating minimal renal
clearance [1].
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Parameter Value (Intravenous) Value (Oral)
Fecal (Gl Tract) N/A 0.01 - 0.72% of
Recovery dose (at 24 h)
Absolute Oral N/A 0.3% (50 mg/kg),
Bioavailability (F) 0.5% (100 mg/kg)

Metabolism and Key Metabolites

Notes

Very low [1].

Extremely low due to extensive
first-pass metabolism [1] [2].

Verproside undergoes extensive and complex metabolism. Studies have identified 21 metabolites in rat bile

and urine, formed through several pathways [3].

The major metabolic pathways involve O-methylation, where verproside is converted to picroside II (M5)

and isovanilloylcatalpol (M6). These primary metabolites are then further processed via glucuronidation

and sulfation. Other pathways include direct glucuronidation or sulfation of verproside, and hydrolysis to

simpler benzoic acid derivatives which are also conjugated [3]. In vitro incubations with rat hepatocytes

indicated that verproside sulfate (M4) is a major metabolite [3].
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Diagram: Major Metabolic Pathways of Verproside in Rats. Key pathways are O-methylation to M5/M6, and

direct conjugation via sulfation/glucuronidation [3].

Experimental Protocols

Here are the detailed methodologies for key experiments from the literature.

Protocol 1: Pharmacokinetic Study in Rats

This protocol is used to obtain the fundamental PK data presented in the first table [1].

¢ 1. Animal Preparation: Use male Sprague-Dawley rats (e.g., 7-8 weeks old, 220-300 g). Fast for
12-24 hours prior to experimentation, with free access to water. Anesthetize and cannulate the
carotid artery for blood sampling and the jugular vein for IV administration.
e 2. Drug Administration & Sampling:
o IV Group: Administer verproside (2, 5, and 10 mg/kg) via the jugular vein catheter.
o PO Group: Administer verproside (20, 50, and 100 mg/kg) via oral gavage.
o Blood Collection: Collect blood samples from the carotid artery at predetermined time points
(e.q., 0,1, 2,5, 10, 15, 20, 30, 45, 60, 90, 120 min post-1V; 5, 10, 15, 20, 30, 45, 60, 90, 120,
180, 240 min post-PO).
¢ 3. Sample Processing: Centrifuge blood samples to obtain plasma. Add an internal standard (e.g.,
veratric acid) and extract verproside using organic solvents like ethyl acetate. Evaporate the organic
layer and reconstitute the residue for analysis.
e 4.LC-MS Analysis:
o Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS).
o Column: C18 column.
o Mobile Phase: Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).
o Detection: Operate MS in selective ion monitoring (SIM) or full-scan mode for metabolite
identification. Calculate pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: In Vitro Metabolism in Rat Hepatocytes

This protocol is used to identify and characterize metabolites [3].

¢ 1. Hepatocyte Incubation:
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o Preparation: Isolate or purchase cryopreserved rat hepatocytes. Thaw and suspend in
appropriate incubation medium (e.g., Williams' E medium).

o Incubation: Pre-incubate hepatocyte suspension. Start the reaction by adding verproside
(e.g., final concentration 20 uM). Incubate in a CO:z incubator at 37°C for a set duration (e.g., 2
hours). Include control incubations without verproside or without cells.

o Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

e 2. Sample Preparation: Centrifuge the terminated reaction mixture to pellet proteins. Collect the
supernatant, evaporate the solvent, and reconstitute the residue in the initial mobile phase for LC-MS
analysis.

¢ 3.LC-HRMS Analysis:

o Instrument: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with a
guadrupole-Orbitrap mass analyzer.

o Column: Halo C18 column.

o Mobile Phase: Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).

o Data Acquisition: Use full-scan MS and data-dependent MS/MS. Identify metabolites based
on accurate mass measurements (mass error < 5 ppm) and interpretation of MS/MS
fragmentation patterns. Confirm conjugates (glucuronides, sulfates) by enzymatic hydrolysis
with -glucuronidase or sulfatase.

Mechanism of Action and Research Implications

Beyond its pharmacokinetics, verproside shows a promising mechanism for treating inflammatory lung
diseases. It is the most active ingredient in the drug candidate YPL-001, which has completed clinical phase

2a for COPD [4].

Research indicates it reduces airway inflammation and mucus overproduction by suppressing the TNF-
o/NF-kB pathway. It acts upstream by inhibiting the formation of the TNF receptor signaling complex
(TNF-RSC), specifically by potentially binding between the TRADD and TRAF2 subunits [5]. A 2023 study
also identified that it specifically inhibits the phosphorylation of PKCS§, blocking its downstream
pathways [4].
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Diagram: Anti-inflammatory Mechanism of Verproside. Verproside inhibits the TNF-a/NF-kB pathway and
PMA/PKC6/EGR-1 pathway to reduce MUC5AC and cytokine production [4] [5].

The combination of potent anti-inflammatory activity and challenging pharmacokinetics guides future
research. Strategies may focus on alternative drug delivery systems (e.g., inhalation to bypass first-pass
metabolism), prodrug approaches to improve oral bioavailability, or the development of structural

analogs that retain efficacy with more favorable PK properties.

Research Gaps and Future Directions

e Human Data Translation: All summarized data is from rodent models; human pharmacokinetic and
metabolic studies are needed.

¢ Metabolite Activity: The biological activity and potential toxicity of verproside's 21 metabolites are
largely unknown and critical for safety assessment.

¢ Formulation Strategies: Research into advanced formulations is essential to overcome low
bioavailability for clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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